molecular formula C3H8NO5P B12395753 Glyphosate-C2-d2

Glyphosate-C2-d2

Cat. No.: B12395753
M. Wt: 171.09 g/mol
InChI Key: XDDAORKBJWWYJS-DICFDUPASA-N
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Description

Glyphosate-C2-d2, also known as N-(Phosphonomethyl)glycine-C2-d2, is an isotopic analog of glyphosate. Glyphosate itself is a broad-spectrum systemic herbicide widely used for weed control. The isotopic analog, this compound, is primarily used in scientific research to study the behavior and effects of glyphosate in various environments and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glyphosate-C2-d2 involves the incorporation of deuterium atoms into the glyphosate molecule. One common method for synthesizing glyphosate is through the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). This process can be adapted to introduce deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of glyphosate typically involves the reaction of glycine with formaldehyde and phosphorous acid. For the deuterated version, deuterated reagents are used to ensure the incorporation of deuterium atoms. The process involves several steps, including dealkylation and oxidation, to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Glyphosate-C2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include aminomethylphosphonic acid (AMPA), which is a primary degradation product of glyphosate, and other minor by-products depending on the specific reaction conditions .

Mechanism of Action

Glyphosate-C2-d2, like glyphosate, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. By inhibiting EPSPS, glyphosate disrupts the production of these amino acids, leading to the death of the targeted plants .

Comparison with Similar Compounds

Similar Compounds

    Glyphosate: The non-deuterated version of Glyphosate-C2-d2, widely used as a herbicide.

    Aminomethylphosphonic acid (AMPA): A primary degradation product of glyphosate.

    N-(Phosphonomethyl)iminodiacetic acid (PhIDAA): An intermediate in the synthesis of glyphosate

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which allows researchers to trace and study the behavior of glyphosate in various systems with high precision. This makes it an invaluable tool in environmental and biological research .

Properties

Molecular Formula

C3H8NO5P

Molecular Weight

171.09 g/mol

IUPAC Name

2,2-dideuterio-2-(phosphonomethylamino)acetic acid

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1D2

InChI Key

XDDAORKBJWWYJS-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NCP(=O)(O)O

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O

Origin of Product

United States

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